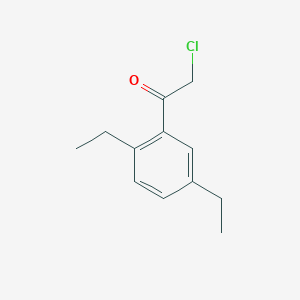

2-Chloro-1-(2,5-diethylphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-1-(2,5-diethylphenyl)ethanone is an organic compound with the molecular formula C12H15ClO and a molecular weight of 210.7 g/mol . It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the ethanone group and two ethyl groups attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-diethylphenyl)ethanone typically involves the chlorination of 1-(2,5-diethylphenyl)ethanone. One common method includes the use of chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethanone group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced chlorination techniques and optimized reaction conditions can lead to higher purity and reduced impurities in the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-(2,5-diethylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as hydroxide ions, amines, or thiols in the presence of a base.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

Major Products Formed

Substitution: Corresponding alcohols, amines, or thiols.

Reduction: Alcohols.

Oxidation: Carboxylic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic chemistry, 2-Chloro-1-(2,5-diethylphenyl)ethanone serves as a synthetic intermediate for producing various organic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex molecules.

Biology

The compound is utilized in biological research to study enzyme-catalyzed reactions. Its structure allows it to act as a probe for investigating metabolic pathways. For instance, researchers have explored its interactions with specific enzymes to understand its potential effects on biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It acts as a precursor for synthesizing bioactive molecules that may exhibit pharmacological activity. Studies have indicated that derivatives of this compound could have applications in drug development.

Industrial Applications

In the chemical industry, this compound is employed in the production of specialty chemicals. Its versatility as a reagent in various chemical manufacturing processes makes it an essential component in creating agrochemicals and pharmaceuticals.

Case Studies and Data Tables

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Nucleophile (e.g., amine) | Base catalyst | Substituted derivative |

| Reduction | This compound + Reducing agent (e.g., NaBH4) | Anhydrous solvent | Alcohol derivative |

| Oxidation | This compound + Oxidizing agent (e.g., KMnO4) | Acidic conditions | Carboxylic acid derivative |

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(2,5-diethylphenyl)ethanone involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in substitution reactions. Additionally, the ketone group can undergo reduction or oxidation, leading to various products depending on the reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-1-(2,4-dimethylphenyl)ethanone: Similar structure with methyl groups instead of ethyl groups.

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Contains methoxy groups instead of ethyl groups.

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone: Features hydroxyl groups instead of ethyl groups .

Uniqueness

2-Chloro-1-(2,5-diethylphenyl)ethanone is unique due to the presence of ethyl groups on the phenyl ring, which can influence its reactivity and physical properties. The ethyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its behavior in chemical reactions .

Actividad Biológica

2-Chloro-1-(2,5-diethylphenyl)ethanone is an organic compound with the molecular formula C₁₂H₁₅ClO and a molar mass of 210.7 g/mol. This compound features a chloro group attached to a carbonyl group and is characterized by a diethyl-substituted phenyl group. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

The compound exhibits notable physical properties, including a melting point of approximately 49-50 °C and a boiling point around 240.5 °C. Its chemical reactivity primarily involves nucleophilic substitution reactions due to the presence of the chloro group, which can participate in various chemical transformations essential for synthesizing derivatives that may exhibit altered biological activities .

The biological activity of this compound can be attributed to its interactions with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to observable pharmacological effects. For instance, studies suggest that the diethyl substitution could enhance lipophilicity, potentially influencing its interaction profiles with various biological targets .

Anticancer Activity

Recent research has indicated that compounds structurally related to this compound may exhibit significant anticancer properties. For example, derivatives with similar structures have been screened against various cancer cell lines, demonstrating varying degrees of potency. In particular, compounds within this class have shown IC₅₀ values in the low micromolar range against several cancer types, including prostate and colon cancers .

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 |

| Compound B | MCF7 | 0.67 ± 0.10 |

| Compound C | HCT-116 | 0.80 ± 0.12 |

This table summarizes some of the findings from recent studies on related compounds, indicating that structural modifications can significantly impact biological activity.

Antimicrobial Properties

In addition to anticancer activity, there is emerging evidence suggesting potential antimicrobial properties for compounds similar to this compound. Preliminary studies indicate that these compounds may inhibit bacterial growth, although further research is required to elucidate the specific mechanisms involved and their efficacy against various microbial strains .

Case Studies

- Case Study on Anticancer Efficacy : A study conducted by Zhang et al. synthesized several derivatives based on the structure of this compound and evaluated their anticancer activities using TRAP PCR-ELISA assays. The most potent derivative exhibited an IC₅₀ value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which related compounds induce apoptosis in cancer cells. It was found that these compounds could activate p53-mediated pathways, leading to increased cell death in tumor cells while sparing normal cells.

Propiedades

IUPAC Name |

2-chloro-1-(2,5-diethylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMGDBWVAJPKIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.